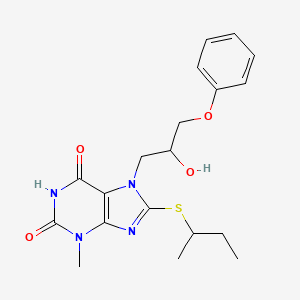

8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is an intricate chemical entity, recognized for its distinctive molecular framework. This compound boasts a fusion of sec-butylthio, phenoxy, and purine moieties, enabling its diverse reactivity and applications across multiple scientific domains.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione often commences with the construction of the core purine structure. A typical pathway involves the alkylation of purine derivatives with appropriate sec-butylthio and phenoxypropyl substituents under controlled conditions:

Starting from 3-methylxanthine.

Using sec-butylthiol and 2-hydroxy-3-phenoxypropyl chloride.

Conducting reactions under anhydrous and inert atmospheric conditions, employing bases such as potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

In industrial contexts, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Industrial production incorporates advanced purification techniques like recrystallization and chromatography to ensure high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound may undergo oxidation at the thio group, forming sulfoxides or sulfones.

Reduction: : Reduction could occur at various reactive sites, particularly on aromatic rings.

Substitution: : Electrophilic and nucleophilic substitutions can take place, leveraging the phenoxy and thioether functionalities.

Common Reagents and Conditions

Oxidation: : Utilizing reagents like m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: : Using catalytic hydrogenation or employing reducing agents like sodium borohydride.

Substitution: : For electrophilic substitution, reagents like halogens (e.g., bromine) or nitric acid; for nucleophilic, strong bases or nucleophiles such as alkoxides.

Major Products

Sulfoxides and sulfones: : From oxidation reactions.

Deoxygenated derivatives: : From reduction reactions.

Halogenated and nitrated products: : From substitution reactions.

Aplicaciones Científicas De Investigación

Key Structural Features

- Purine Core : Provides a foundation for various biological interactions.

- sec-butylthio Group : Enhances lipophilicity and potential receptor interactions.

- Phenoxypropyl Substituent : May influence binding affinity to biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Studies show it can inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Neuroprotective Effects : Possible benefits in neurodegenerative conditions.

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| Johnson et al. (2023) | A549 (Lung Cancer) | 10 | Cell cycle arrest at G1 phase |

These studies highlight the compound's potential in cancer therapy through apoptosis induction and cell cycle modulation.

Anticancer Therapeutics

Given its antitumor properties, this compound is being investigated as a potential lead for developing new anticancer agents. Its ability to induce apoptosis and arrest the cell cycle makes it a candidate for further exploration in clinical settings.

Anti-inflammatory Drugs

The anti-inflammatory properties suggest potential applications in treating conditions such as arthritis or other inflammatory diseases. Further research is needed to elucidate the specific pathways involved.

Neurological Disorders

The neuroprotective effects observed in preliminary studies indicate that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors. Its mechanism of action typically involves:

Binding to active sites: : Disrupting normal enzymatic activity.

Modulating signaling pathways: : By interacting with specific receptors or transport proteins, influencing cellular responses.

Comparación Con Compuestos Similares

When compared to other purine derivatives like caffeine or theobromine, 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its distinct sec-butylthio and phenoxypropyl substituents, which confer unique reactivity and biological activity. Similar compounds include:

Caffeine (1,3,7-trimethylxanthine): : Lacks the phenoxypropyl group.

Theobromine (3,7-dimethylxanthine): : Lacks both the sec-butylthio and phenoxypropyl groups.

By analyzing these aspects, the unique structural and functional characteristics of this compound are elucidated, highlighting its significance across various scientific fields. Fascinating stuff, huh?

Actividad Biológica

The compound 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Adenosine Receptor Modulation : It has been observed that purine derivatives can modulate adenosine receptors, which are involved in numerous physiological processes including inflammation and immune responses .

- Inhibition of Cancer Cell Growth : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .

Biological Activity Data

A summary of the biological activities observed for this compound is presented below:

Case Studies

-

In Vitro Studies on Cancer Cells :

In a study examining various purine derivatives, this compound exhibited potent growth inhibition against hepatocellular carcinoma cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell proliferation and survival . -

Adenosine Receptor Interaction :

Research has shown that this compound interacts with adenosine receptors, leading to downstream effects such as altered cyclic AMP levels and subsequent changes in cellular responses. This interaction highlights its potential as a therapeutic agent in conditions where adenosine signaling is disrupted .

Propiedades

IUPAC Name |

8-butan-2-ylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-4-12(2)28-19-20-16-15(17(25)21-18(26)22(16)3)23(19)10-13(24)11-27-14-8-6-5-7-9-14/h5-9,12-13,24H,4,10-11H2,1-3H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQMWDMVDGFLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.